molecular formula C14H17NO2 B2496874 N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305386-74-5

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide

Cat. No.: B2496874
CAS No.: 2305386-74-5
M. Wt: 231.295
InChI Key: BBJBBRUOWJGACA-UHFFFAOYSA-N
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Description

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide is a synthetic organic compound that features a unique structure combining an indene moiety with a hydroxyethyl group and a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. For instance, the cyclization of 2-phenylbutadiene can yield indene.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or through the reduction of a corresponding ketone.

    Amidation Reaction: The final step involves the reaction of the hydroxyethyl-indene intermediate with acryloyl chloride to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The prop-2-enamide group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers or materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways or as a ligand in biochemical assays.

Mechanism of Action

The mechanism by which N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, altering their activity. The hydroxyethyl and prop-2-enamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds such as indene-1-carboxylic acid or indene-2-carboxylic acid share the indene moiety but differ in functional groups.

    Hydroxyethyl Derivatives: Compounds like 2-hydroxyethyl acrylate have similar hydroxyethyl and acrylate groups but lack the indene structure.

Uniqueness

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide is unique due to its combination of an indene moiety with hydroxyethyl and prop-2-enamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(17)15-13(9-16)12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13,16H,1,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJBBRUOWJGACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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